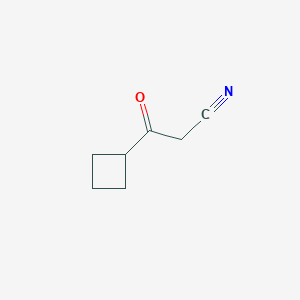

3-Cyclobutyl-3-oxopropanenitrile

Übersicht

Beschreibung

3-Cyclobutyl-3-oxopropanenitrile is an organic compound with the molecular formula C7H9NO. It is known for its unique structure, which includes a cyclobutyl ring attached to a nitrile group and a ketone group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclobutyl-3-oxopropanenitrile typically involves the reaction of cyclobutane propionitrile with alcohol under acid catalysis to generate esterification products. These products are then hydrolyzed under alkali catalysis to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. The compound is often produced in sealed, dry conditions and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclobutyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Esterification: Reaction with alcohols under acid catalysis.

Acylation: Introduction of an acyl group into the molecule.

Amination: Addition of an amine group.

Addition Reactions: Reactions where atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids for catalysis, alkalis for hydrolysis, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification can produce esters, while acylation can introduce acyl groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Cyclobutyl-3-oxopropanenitrile serves as an important intermediate in organic synthesis. It can participate in various reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Acylation: Introducing acyl groups into other organic molecules.

- Amination: Adding amine groups to the compound.

These reactions enable the formation of more complex organic compounds essential for pharmaceuticals and agrochemicals.

Biological Investigations

Research has indicated that this compound may exhibit biological activities, making it a candidate for further studies in biochemistry and pharmacology. Investigations are ongoing regarding its interactions with biomolecules and potential therapeutic properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for drug development. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents targeting specific diseases .

Industrial Applications

The compound is utilized in the production of various chemicals and materials within industrial contexts. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .

Case Study 1: Synthesis Optimization

In a study focused on optimizing the synthesis of this compound, researchers achieved a yield of 91% using hydrazine in ethanol at elevated temperatures. This study highlighted the importance of reaction conditions in maximizing product yield .

A series of biological assays were conducted to evaluate the interaction of this compound with various enzymes. Preliminary results indicated potential inhibitory effects on specific targets, suggesting avenues for drug development .

Wirkmechanismus

The mechanism of action of 3-Cyclobutyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, influencing the behavior of other molecules and potentially leading to desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclobutanepropanenitrile: Similar structure but lacks the ketone group.

Cyclobutyl-oxo-propionitrile: Another related compound with slight structural differences.

Uniqueness

3-Cyclobutyl-3-oxopropanenitrile is unique due to its combination of a cyclobutyl ring, nitrile group, and ketone group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications .

Biologische Aktivität

3-Cyclobutyl-3-oxopropanenitrile (CAS Number: 118431-89-3) is an organic compound characterized by its unique structure, which includes a cyclobutyl ring, a nitrile group, and a ketone functional group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C₇H₉NO, with a molecular weight of approximately 137.16 g/mol. The synthesis of this compound typically involves several steps, including the reaction of cyclobutane propionitrile with alcohol under acid catalysis, followed by hydrolysis under alkali conditions to produce the desired nitrile compound.

Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Esterification | Acid catalysis |

| 2 | Hydrolysis | Alkali catalysis |

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications. It has been investigated for its interactions with various biomolecules, indicating its possible role in drug development and therapeutic interventions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. This compound can participate in various chemical reactions that influence the behavior of other molecules, potentially leading to desired biological effects such as inhibition of enzyme activity or modulation of signaling pathways .

Case Studies and Research Findings

- Inhibition Studies : In a study focusing on inhibitors for Leishmania CRK3–CYC6, compounds structurally related to this compound were screened for their ability to inhibit enzymatic activity. The results indicated that certain derivatives exhibited significant selectivity and potency against Leishmania CRK3 compared to human cyclin-dependent kinases, suggesting a promising avenue for developing anti-parasitic agents .

- Therapeutic Potential : The compound's structural features have led researchers to explore its potential as a building block in drug development. Its unique combination of functionalities allows for modifications that can enhance biological activity or selectivity towards specific targets in disease models .

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond basic research into practical medicinal chemistry:

- Drug Development : As a building block for synthesizing novel therapeutic agents targeting various diseases.

- Biological Assays : Utilized in high-throughput screening assays to identify new inhibitors against critical enzymes involved in disease processes.

Eigenschaften

IUPAC Name |

3-cyclobutyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJYSJUMDLMTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551370 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118431-89-3 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.